molecular formula C9H16N2O5S B1409363 (2S)-3-Carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 1354487-65-2

(2S)-3-Carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No. B1409363
M. Wt: 264.3 g/mol
InChI Key: BWJPXXUOWCCOAH-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-Carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid (CMSMPA) is an organic compound that has been studied for its potential applications in a variety of scientific fields. CMSMPA has been found to possess unique biochemical and physiological properties, which make it an attractive compound for use in laboratory experiments and research.

Scientific Research Applications

Immunobiological Activity

The synthesis and study of derivatives of 2-amino-3-(purin-9-yl)propanoic acids have revealed immunostimulatory and immunomodulatory properties. These compounds enhance the secretion of chemokines and augment NO biosynthesis, which are vital in immune response mechanisms (Doláková, Holý, Zídek, Masojídková, & Kmoníčková, 2005).

Synthesis of N-Substituted 1,3-Oxazinan-2-ones

N-substituted 1,3-oxazinan-2-ones are synthesized using a process that includes (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid as a product. This shows the compound's role in forming chiral products, contributing to pharmaceutical and chemical research (Trifunović, Dimitrijević, Vasić, Radulović, Vukicevic, & Heinemann, 2010).

Computational Peptidology

The compound has been studied in computational peptidology for the assessment of molecular properties and structures of new antifungal tripeptides. This approach, using conceptual density functional theory, is significant in understanding the reactivity of peptides and aiding drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Synthesis of Highly Congested Aryl-tethered 2-Aminobenzylamines

The compound is used in the synthesis of highly congested 2-amino-3-aminomethyl-5-methylsulfanyl/sec-aminobiphenyl-4-carbonitriles, showcasing its utility in creating complex organic structures. Such syntheses are fundamental in advancing organic chemistry and potential pharmaceutical applications (Farhanullah, Samrin, & Ram, 2007).

properties

IUPAC Name

(2S)-3-carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5S/c1-9(2,3)16-8(15)11-5(6(12)13)4-17-7(10)14/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJPXXUOWCCOAH-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-Carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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